molecular formula C30H52 B1234944 Gorgostane

Gorgostane

Cat. No. B1234944
M. Wt: 412.7 g/mol
InChI Key: HMDSENZCYXUARJ-YTJYYLLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gorgostane is a steroid fundamental parent.

Scientific Research Applications

Marine Organism-Derived Steroids

Gorgostane-type steroids, isolated from marine organisms, exhibit a vast structural diversity and biological effects, making them significant in drug discovery research. These steroids are categorized into major groups like gorgost-5-ene, 5,6-epoxygorgostane, and others, highlighting their variety and potential applications in pharmaceuticals (Abdelkarem et al., 2022).

Steroids with Antiproliferative Effects

Gorgostane derivatives have been found to exhibit antiproliferative activity against various cancer cell lines, including human colon tumor cells. The isolation and characterization of these compounds from marine sources, such as soft corals, suggest their potential in developing cancer treatments (Elshamy et al., 2013).

Interaction with Nuclear Receptors

Gorgostane steroids, such as gorgosterol, demonstrate interaction with nuclear receptors like the farnesoid X-activated receptor (FXR). This interaction is particularly relevant in the treatment of cholestasis, indicating the therapeutic potential of these compounds in liver diseases (Putra et al., 2012).

Antimicrobial and Antifungal Activities

Some gorgostane derivatives exhibit antimicrobial and antifungal activities. This bioactivity is particularly observed in compounds with specific functional groups and structural features, suggesting their use in developing new antimicrobial agents (Wang et al., 2013).

properties

Product Name

Gorgostane

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H52/c1-19(2)21(4)30(7)18-27(30)20(3)24-13-14-25-23-12-11-22-10-8-9-16-28(22,5)26(23)15-17-29(24,25)6/h19-27H,8-18H2,1-7H3/t20-,21+,22?,23-,24+,25-,26-,27+,28-,29+,30+/m0/s1

InChI Key

HMDSENZCYXUARJ-YTJYYLLXSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)[C@H]5C[C@]5(C)[C@H](C)C(C)C

Canonical SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gorgostane
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Gorgostane
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Gorgostane
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Gorgostane
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Gorgostane
Reactant of Route 6
Gorgostane

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